![molecular formula C4H15N5 B14147781 N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine CAS No. 7530-86-1](/img/structure/B14147781.png)
N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- is a complex organic compound characterized by multiple amine groups attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- typically involves the reaction of formaldehyde with primary amines under controlled conditions. The reaction may proceed through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. Catalysts may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the function of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to an ethylene backbone.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Triethylenetetramine: A more complex compound with four amine groups.
Uniqueness
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- is unique due to its specific structure and the presence of multiple amine groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
7530-86-1 |
|---|---|
Molekularformel |
C4H15N5 |
Molekulargewicht |
133.20 g/mol |
IUPAC-Name |
N'-[[(aminomethylamino)methylamino]methyl]methanediamine |
InChI |
InChI=1S/C4H15N5/c5-1-7-3-9-4-8-2-6/h7-9H,1-6H2 |
InChI-Schlüssel |
YYEDVSACXXVOPR-UHFFFAOYSA-N |
Kanonische SMILES |
C(N)NCNCNCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
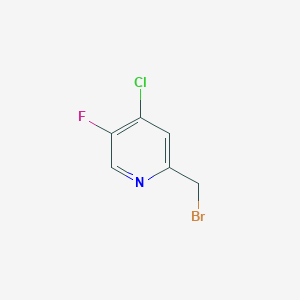
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
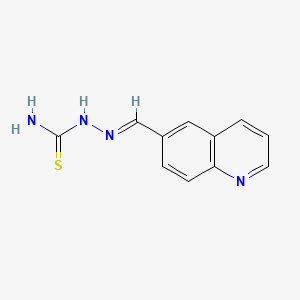
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)
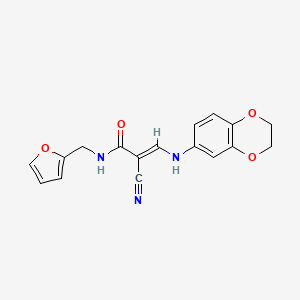
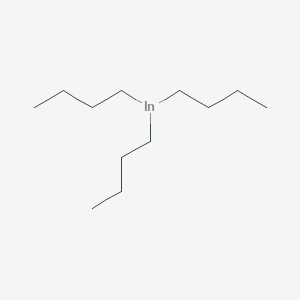
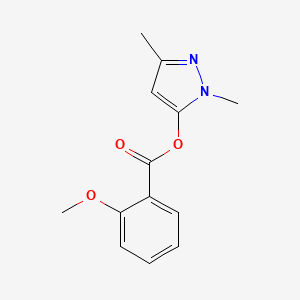
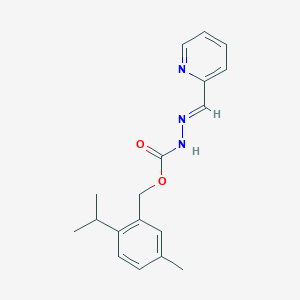
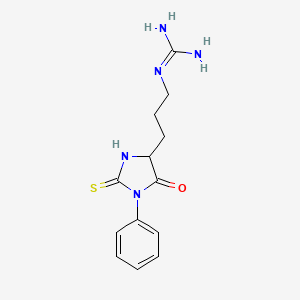
![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
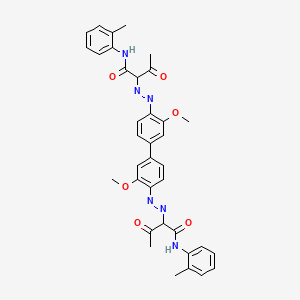
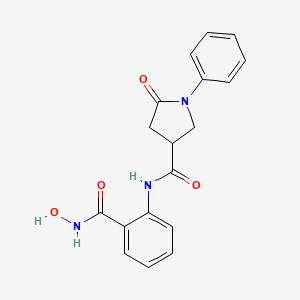
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
